Product packaging for 5-Hydroxypentyl isothiocyanate(Cat. No.:CAS No. 168893-98-9)

5-Hydroxypentyl isothiocyanate

Cat. No.: B8651996
CAS No.: 168893-98-9
M. Wt: 145.23 g/mol
InChI Key: SCFICHLHKGZABS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxypentyl Isothiocyanate is a synthetic isothiocyanate (ITC) derivative provided for scientific research. As a class, isothiocyanates are organosulfur compounds recognized for their potent bioactivity, including serving as tubulin polymerization inhibitors which disrupt microtubule formation and can lead to cell cycle arrest in the G2/M phase . Their primary mechanism of action involves the highly electrophilic carbon within the -N=C=S group, which readily forms conjugates with cellular thiols, such as glutathione, and can covalently modify proteins, thereby influencing multiple signaling pathways . This reactivity underpins their investigation for broad-spectrum antimicrobial properties, with studies showing ITCs can reduce microbial oxygen consumption and depolarize mitochondrial membranes in bacterial cells . Researchers utilize this compound in various in vitro models to explore its potential chemopreventive and chemosensitizing effects, its role in inducing apoptosis, and its ability to modulate phase I and II detoxification enzymes . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers should consult safety data sheets and handle the compound appropriately, considering its reactive nature.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H11NOS B8651996 5-Hydroxypentyl isothiocyanate CAS No. 168893-98-9

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

168893-98-9

Molecular Formula

C6H11NOS

Molecular Weight

145.23 g/mol

IUPAC Name

5-isothiocyanatopentan-1-ol

InChI

InChI=1S/C6H11NOS/c8-5-3-1-2-4-7-6-9/h8H,1-5H2

InChI Key

SCFICHLHKGZABS-UHFFFAOYSA-N

Canonical SMILES

C(CCN=C=S)CCO

Origin of Product

United States

Natural Occurrence, Precursors, and Biosynthetic Pathways of Isothiocyanates

Glucosinolates as Precursors of Isothiocyanates in the Order Brassicales

Glucosinolates are the stable and biologically inactive precursors to isothiocyanates. foodandnutritionjournal.org They are sulfur-rich secondary metabolites found abundantly in all parts of plants belonging to the Brassicales order, including families like Brassicaceae. nih.govnih.govrevista-agroproductividad.org To date, over 130 different glucosinolates have been identified. nih.gov

The basic structure of a glucosinolate consists of a β-D-thioglucose group, a sulfonated oxime moiety, and a variable side chain (designated as an R-group) derived from an amino acid. nih.govresearchgate.net The immense structural diversity among glucosinolates, and consequently among the isothiocyanates they produce, arises from the variation in this side chain. nih.gov 5-Hydroxypentyl isothiocyanate is derived from its corresponding precursor, 5-hydroxypentyl glucosinolate. The relationship between the glucosinolate precursor and the resulting isothiocyanate is highly specific, as illustrated in the table below.

Glucosinolate PrecursorIsothiocyanate Product
Glucoraphanin (B191350)Sulforaphane (B1684495)
SinigrinAllyl isothiocyanate
GluconasturtiinPhenethyl isothiocyanate
GlucotropaeolinBenzyl (B1604629) isothiocyanate
5-Hydroxypentyl glucosinolate This compound

This table illustrates the direct precursor-product relationship for several common isothiocyanates. oregonstate.eduresearchgate.net

Biosynthesis of Glucosinolates: Amino Acid Derivation and Side-Chain Elongation

The biosynthesis of glucosinolates is a complex, multi-step process that occurs primarily in the plant's leaves, from where they are transported to other tissues. revista-agroproductividad.org The process can be broadly divided into three main stages: nih.govresearchgate.net

Side-Chain Elongation: This stage is particularly relevant for aliphatic glucosinolates, which are derived from amino acids such as methionine, alanine, leucine, or valine. researchgate.netnih.gov The amino acid's side chain is incrementally lengthened through the insertion of methylene (B1212753) groups, a process that creates the carbon backbone of the eventual R-group. nih.gov

Core Structure Formation: Following chain elongation or directly for other amino acid precursors, the modified amino acid undergoes a metabolic reconfiguration to form the conserved glucosinolate core structure. This involves a series of enzymatic reactions, including the transfer of a glucose moiety to form a desulfoglucosinolate, which is then sulfated to yield the final glucosinolate. nih.gov

Secondary Side-Chain Modification: The R-group of the newly formed glucosinolate can be further modified. These secondary modifications, which include oxidations, hydroxylations, and alkenylations, are responsible for generating the vast diversity of glucosinolates found in nature. nih.govresearchgate.net The formation of 5-hydroxypentyl glucosinolate, the precursor to this compound, involves such a hydroxylation event on a pentyl side chain.

Based on their precursor amino acids, glucosinolates are categorized into three main classes: nih.govresearchgate.net

Aliphatic Glucosinolates: Derived from methionine, alanine, leucine, isoleucine, or valine.

Aromatic Glucosinolates: Derived from phenylalanine or tyrosine.

Indole (B1671886) Glucosinolates: Derived from tryptophan.

Enzymatic Hydrolysis of Glucosinolates by Myrosinase

The conversion of a stable glucosinolate into a reactive isothiocyanate is catalyzed by the enzyme myrosinase (EC 3.2.1.147), a type of thioglucoside glucohydrolase. wikipedia.orgnih.gov In healthy plant tissue, glucosinolates and myrosinase are physically separated from each other to prevent spontaneous activation. wikipedia.org Glucosinolates are typically stored in specialized "S-cells," while myrosinase is sequestered in adjacent "myrosin cells." revista-agroproductividad.org

When the plant tissue is damaged—for instance, by an herbivore chewing or by chopping during food preparation—the cellular compartments are ruptured, allowing the myrosinase enzyme to come into contact with the glucosinolates. wikipedia.orgtaylorandfrancis.com Myrosinase then rapidly cleaves the thioglucosidic bond, releasing the glucose molecule and forming a highly unstable aglycone intermediate. frontiersin.orgresearchgate.net Under neutral pH conditions, this aglycone spontaneously undergoes a chemical rearrangement (the Lossen rearrangement) to form the corresponding isothiocyanate. oregonstate.edunih.gov

Myrosinase is considered a defense-related enzyme, and its activity is central to the plant's chemical defense system. wikipedia.org Plants often possess multiple myrosinase isoforms that may exhibit different substrate specificities or be expressed in different tissues (e.g., roots vs. leaves), suggesting specialized roles in plant defense. frontiersin.org The regulation of myrosinase activity is primarily achieved through compartmentalization. This physical separation of the enzyme from its substrate ensures that the toxic isothiocyanates are only produced when and where they are needed, i.e., at the site of tissue injury. wikipedia.org

The outcome of glucosinolate hydrolysis is not always the formation of an isothiocyanate. The presence of certain specifier proteins can divert the unstable aglycone intermediate down alternative chemical pathways. nih.gov The most well-studied of these is the Epithiospecifier Protein (ESP). ESP is a non-catalytic cofactor that, when present during hydrolysis, promotes the formation of nitriles instead of isothiocyanates. nih.govresearchgate.netfrontiersin.org

If the glucosinolate precursor has a terminal double bond in its side chain (an alkenyl glucosinolate), ESP can facilitate the formation of an epithionitrile. nih.gov For non-alkenyl glucosinolates, ESP activity leads to the formation of simple nitriles. frontiersin.org Research has demonstrated that ESP activity is negatively correlated with the formation of beneficial isothiocyanates like sulforaphane; in the presence of ESP, its precursor glucoraphanin is converted to sulforaphane nitrile rather than sulforaphane. nih.gov Therefore, the ratio of isothiocyanate to nitrile produced from a given glucosinolate depends on the relative activity of myrosinase and ESP in the plant tissue. researchgate.net

The formation of isothiocyanates is a dynamic process influenced by numerous factors, from the initial synthesis of glucosinolates to their final enzymatic hydrolysis.

Biotic Factors: The primary trigger for isothiocyanate production is tissue damage caused by biotic stressors, such as insect feeding and pathogen attacks. wikipedia.orgfrontiersin.org This ensures the defense compounds are deployed directly against the attacking organism.

Environmental Factors: Various abiotic factors can influence the concentration of glucosinolates in the plant and the efficiency of their conversion to isothiocyanates. mdpi.com

Temperature: Temperature has a significant effect on the enzymes involved in hydrolysis. The Epithiospecifier Protein (ESP) is often more heat-labile than myrosinase. Mild heating can inactivate ESP, thereby increasing the proportion of isothiocyanates formed. nih.gov However, higher temperatures will inactivate myrosinase itself, preventing hydrolysis and isothiocyanate formation altogether. nih.govnih.gov

pH: The pH of the cellular environment during hydrolysis is critical. Neutral pH values (around 7) generally favor the spontaneous rearrangement of the aglycone to an isothiocyanate. wikipedia.orgnih.gov Acidic conditions (pH < 5) tend to promote the formation of nitriles, even without the presence of ESP. nih.gov

Nutrient Availability: The biosynthesis of glucosinolates is dependent on the availability of nitrogen and sulfur. Fertilization and soil conditions that affect the uptake of these nutrients can alter the concentration of glucosinolates within the plant, thereby influencing the potential yield of isothiocyanates. nih.govmdpi.com

FactorEffect on Isothiocyanate (ITC) FormationReference
Biotic Stress Induces tissue damage, initiating the myrosinase-glucosinolate reaction. wikipedia.orgfrontiersin.org
Temperature Mild heat may inactivate ESP, favoring ITC formation. High heat inactivates myrosinase, preventing ITC formation. nih.gov
pH Neutral pH favors ITC formation. Acidic pH favors nitrile formation. nih.gov
Nutrients (N, S) Affects the concentration of glucosinolate precursors in the plant tissue. nih.govmdpi.com

Research on the Natural Occurrence and Instability of Hydroxylated Isothiocyanates and their Glucosinolate Precursors

Hydroxylated isothiocyanates, such as this compound, are derived from glucosinolate precursors that have undergone secondary modification to include a hydroxyl (-OH) group on their side chain. nih.gov The presence of hydroxylated glucosinolates like glucosinalbin (B191337) (p-hydroxybenzyl glucosinolate) and progoitrin (B1231004) (2-hydroxy-3-butenyl glucosinolate) has been confirmed in various cruciferous plants. mdpi.comiupac.org If the hydroxyl group is located at the β- or γ-position of the side chain, the resulting isothiocyanate can be unstable and spontaneously cyclize. iupac.org

Isothiocyanates in general are known to be chemically reactive and potentially unstable, particularly in aqueous solutions. srce.hrresearchgate.net The electrophilic carbon atom in the -N=C=S group is susceptible to attack by nucleophiles, including water. srce.hr The presence of a hydroxyl group on the side chain, as in this compound, introduces an additional reactive functional group to the molecule. This can influence its solubility, stability, and interactions with other molecules, though specific stability data for this compound are not widely detailed. The inherent reactivity of the isothiocyanate group is fundamental to its biological activity but also presents challenges regarding its stability outside of its natural context. srce.hrresearchgate.net

Chemical Synthesis and Structure Activity Relationship Studies of 5 Hydroxypentyl Isothiocyanate

Synthetic Methodologies for Isothiocyanates from Primary Amine Precursors

The conversion of primary amines to isothiocyanates is a fundamental transformation in organic chemistry. rsc.org Methodologies can be broadly categorized based on the reagents used to introduce the thiocarbonyl group.

A prevalent and versatile method for synthesizing isothiocyanates involves a two-step, one-pot reaction starting with a primary amine and carbon disulfide (CS₂). nih.govmdpi.com In the initial step, the primary amine reacts with CS₂ in the presence of a base to form a dithiocarbamate (B8719985) salt intermediate. nih.gov This intermediate is then treated with a desulfurizing agent, which facilitates the elimination of a sulfur species to yield the final isothiocyanate product. nih.govmdpi.com

A variety of desulfurizing agents have been developed for this purpose, each with specific advantages regarding reaction conditions and substrate scope. Common agents include:

Tosyl Chloride: Mediates the decomposition of in situ generated dithiocarbamate salts effectively for a range of alkyl and aryl amines. organic-chemistry.org

Cyanuric Chloride (TCT): Used in aqueous conditions to convert the dithiocarbamate salt to the isothiocyanate. d-nb.info

Propane Phosphonic Acid Anhydride (T3P®): Acts as an efficient desulfurating agent in a one-pot reaction. organic-chemistry.org

4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium toluene-4-sulfonate (DMT/NMM/TsO⁻): A modern reagent used for the synthesis of diverse alkyl and aryl isothiocyanates, often under microwave-assisted conditions. mdpi.com

This general approach is widely applicable due to the commercial availability of the reagents and the broad tolerance of various functional groups. organic-chemistry.org

An alternative strategy involves the direct reaction of a primary amine with a thiocarbonyl transfer agent. These reagents contain a reactive thiocarbonyl (C=S) moiety that is transferred to the amine nucleophile. mdpi.com

The archetypal reagent in this class is **thiophosgene (B130339) (CSCl₂) **. nih.gov Its reaction with a primary amine, typically in the presence of a base, provides a direct route to isothiocyanates. nih.gov However, the high toxicity and moisture sensitivity of thiophosgene have driven the development of safer surrogates. mdpi.com These alternatives, often called thiocarbonyl transfer reagents, include:

Di-(2-pyridyl) thionocarbonate mdpi.com

1,1′-Thiocarbonyldiimidazole (TCDI) mdpi.commdpi.com

Phenyl chlorothionoformate organic-chemistry.org

These reagents offer a more controlled and less hazardous means of thiocarbonylation, though they may not be as readily available as thiophosgene. mdpi.comnih.gov The choice of reagent often depends on the nucleophilicity of the starting amine and the desired reaction conditions. nih.gov

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign and efficient methods for isothiocyanate synthesis. These novel procedures aim to reduce the use of hazardous reagents and solvents.

One significant advancement is the use of sodium persulfate (Na₂S₂O₈) as a desulfurizing agent in water. nih.gov This method allows for the one-pot synthesis of isothiocyanates from amines and CS₂ in an aqueous medium, offering a green and practical alternative to organic solvents. nih.gov A key advantage of this procedure is its excellent functional group tolerance, including compatibility with alcoholic hydroxyl groups. nih.gov

Other modern approaches include:

Visible-Light Photocatalysis: A mild and efficient method that uses a photocatalyst and light to promote the reaction between amines and carbon disulfide. organic-chemistry.org

Electrochemical Synthesis: A practical, high-yielding method that avoids toxic and expensive reagents by using anodic desulfurization of the in situ-formed dithiocarbamate salt. organic-chemistry.org

Microwave-Assisted Synthesis: The use of microwave irradiation can significantly shorten reaction times and improve yields in desulfurization reactions. mdpi.com

These methods represent a move toward more sustainable and efficient chemical manufacturing of isothiocyanates. organic-chemistry.org

Laboratory Synthesis of 5-Hydroxypentyl Isothiocyanate: Detailed Procedures and Yield Optimization

A representative one-pot procedure is as follows:

Dithiocarbamate Salt Formation: To a flask, the primary amine (5-aminopentan-1-ol, 1.0 equiv.) is added, followed by water, carbon disulfide (2.5 equiv.), and potassium carbonate (2.0 equiv.). rsc.org The resulting mixture is stirred at room temperature. rsc.org The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC) until the starting amine is consumed. d-nb.info

Desulfurization: Once the formation of the dithiocarbamate intermediate is complete, sodium persulfate (1.0 equiv.) and additional potassium carbonate (1.0 equiv.) are added to the mixture along with more water. rsc.org The reaction is stirred at room temperature for approximately one hour. rsc.org

Workup and Purification: Upon completion, the reaction mixture is extracted with an organic solvent, such as ethyl acetate (B1210297). rsc.org The combined organic layers are then dried over an anhydrous drying agent (e.g., sodium sulfate), filtered, and concentrated under reduced pressure to remove the solvent. rsc.org The crude product is then purified, typically by column chromatography on silica (B1680970) gel, to yield the pure this compound. rsc.org

Yield optimization for this procedure would involve systematically adjusting parameters such as reaction time, temperature, and the stoichiometry of reagents to maximize the conversion of the starting amine and minimize the formation of byproducts.

Structure-Activity Relationship (SAR) Studies Including this compound

The biological activity of isothiocyanates is highly dependent on their chemical structure. nih.gov The isothiocyanate functional group is recognized as the crucial pharmacophore, which can covalently bind to proteins, but the nature of the R-group dictates the compound's potency and specific biological effects. mdpi.comnih.gov

In a study investigating the potential of various isothiocyanates to act as tubulin polymerization inhibitors, this compound was evaluated alongside a series of structurally diverse analogs. nih.gov Tubulin is a critical protein involved in cell division, and its inhibition can lead to cell growth arrest. nih.gov The study compared the inhibitory activity of sixteen synthetic ITCs and four well-known natural ITCs. nih.gov

The results indicated that this compound was among the compounds with the lowest activity in the tubulin polymerization assay. At a concentration of 25 µM, it exhibited an inhibition of less than 20%. nih.gov This level of activity was comparable to other simple or functionalized alkyl isothiocyanates like ethyl isothiocyanate. nih.gov In contrast, certain aromatic and bifunctional isothiocyanates demonstrated significantly higher potency. For example, Benzyl (B1604629) isothiocyanate (BITC) was identified as a potent inhibitor with 67.8% inhibition, while 1,4-diisothiocyanatobutane showed very high activity, inhibiting polymerization by over 85%. nih.gov

Influence of Hydroxyl Group Substitution on Isothiocyanate Bioactivity

The bioactivity of isothiocyanates (ITCs) is significantly influenced by their chemical structure, including the nature of the alkyl or aryl side chain. The introduction of a hydroxyl (-OH) group to the alkyl chain can modulate the pharmacological properties of these compounds, affecting their efficacy in various biological assays. Research into the structure-activity relationship of hydroxylated ITCs, such as this compound, provides valuable insights into how this functional group impacts their therapeutic potential.

The presence and position of a hydroxyl group can alter a molecule's polarity, hydrogen bonding capacity, and metabolic stability, all of which can influence its interaction with biological targets. Generally, aromatic isothiocyanates tend to exhibit greater potency in antimicrobial and anticancer studies compared to their aliphatic counterparts. Within the aliphatic series, the length of the carbon chain is a critical determinant of bioactivity.

One area where the influence of hydroxylation has been specifically investigated is in the context of tubulin polymerization inhibition, a mechanism of action for some anticancer agents. A study evaluating a series of structurally diverse ITCs found that this compound was among the compounds with the lowest activity. In this in vitro cell-free assay, this compound exhibited a tubulin polymerization inhibition of less than 20%. This suggests that for this particular biological activity, the presence of a terminal hydroxyl group on the pentyl chain does not enhance, and may even diminish, its efficacy compared to other more potent ITCs.

While the isothiocyanate functional group (-N=C=S) is the primary driver of the bioactivity of these compounds, modifications to the side chain, such as hydroxylation, play a crucial role in fine-tuning their activity. The reduced activity of this compound as a tubulin polymerization inhibitor highlights the complexity of these structure-activity relationships. Further research comparing the bioactivity of hydroxylated aliphatic ITCs with their non-hydroxylated analogs across a spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, is necessary to fully elucidate the role of the hydroxyl group.

Research Findings on Isothiocyanate Bioactivity

The following table summarizes the inhibitory effects of various isothiocyanates on tubulin polymerization, providing a comparative context for the activity of this compound.

Metabolic Pathways and Biotransformation of 5 Hydroxypentyl Isothiocyanate

General Metabolic Fate of Isothiocyanates via the Mercapturic Acid Pathway

The mercapturic acid pathway is a major detoxification route for a wide array of electrophilic compounds, including isothiocyanates. nih.govresearchgate.net The initial and pivotal step in this pathway is the conjugation of the isothiocyanate with the endogenous antioxidant tripeptide, glutathione (B108866) (GSH). nih.gov This initial conjugate then undergoes a series of enzymatic modifications, ultimately leading to the formation of a mercapturic acid derivative, which is then readily eliminated from the body, primarily through urine. nih.govwikipedia.org

Glutathione Conjugation as a Primary Biotransformation Step

The highly reactive electrophilic carbon atom of the isothiocyanate group (-N=C=S) of 5-Hydroxypentyl isothiocyanate readily reacts with the nucleophilic thiol group (-SH) of glutathione. encyclopedia.pub This conjugation is a critical detoxification step, as it neutralizes the reactivity of the isothiocyanate.

Role of Glutathione S-Transferases (GSTs) in Conjugation

While the conjugation of isothiocyanates with glutathione can occur non-enzymatically, this reaction is significantly accelerated by a family of enzymes known as glutathione S-transferases (GSTs). nih.govjohnshopkins.edu GSTs play a crucial role in the metabolic disposition of isothiocyanates in humans. nih.gov Different isoforms of GSTs exhibit varying catalytic efficiencies towards different isothiocyanates. nih.govjohnshopkins.edu For instance, studies on other isothiocyanates have shown that GSTP1-1 and GSTM1-1 are highly efficient catalysts for this conjugation reaction. nih.govjohnshopkins.edu

Table 1: Catalytic Efficiency of Human Glutathione S-Transferase Isoforms towards various Isothiocyanates

GST IsoformRelative Catalytic Efficiency
GSTP1-1High
GSTM1-1High
GSTA1-1Moderate
GSTM2-2Low

Note: This table represents generalized data from studies on common dietary isothiocyanates and serves as an illustrative example of GST isoform specificity. nih.govjohnshopkins.edu

Formation of Isothiocyanate-Glutathione Adducts

The conjugation reaction between an isothiocyanate and glutathione results in the formation of a dithiocarbamate (B8719985), which is an isothiocyanate-glutathione adduct. nih.gov This initial product is more water-soluble than the parent isothiocyanate, marking the first step towards its elimination from the body.

Sequential Metabolism of Isothiocyanate-Glutathione Conjugates

Following its formation, the isothiocyanate-glutathione conjugate is not directly excreted but undergoes further metabolism. This sequential processing involves the enzymatic cleavage of the glutamate (B1630785) and glycine (B1666218) residues from the glutathione moiety. nih.govwikipedia.org

Conversion to Cysteinylglycine (B43971) and Cysteine Conjugates

The isothiocyanate-glutathione adduct is first acted upon by the enzyme γ-glutamyltransferase, which removes the glutamic acid residue, yielding an isothiocyanate-cysteinylglycine conjugate. Subsequently, a dipeptidase cleaves the glycine residue, resulting in the formation of an isothiocyanate-cysteine conjugate. nih.govresearchgate.net

N-Acetylation to Mercapturic Acid Derivatives

The final step in the mercapturic acid pathway is the N-acetylation of the cysteine conjugate. This reaction is catalyzed by the enzyme N-acetyltransferase, which transfers an acetyl group from acetyl-CoA to the amino group of the cysteine residue. nih.govresearchgate.net The resulting N-acetyl-S-(N-alkylthiocarbamoyl)-L-cysteine is the mercapturic acid derivative, the final, readily excretable metabolite of the isothiocyanate. wikipedia.org

Table 2: Key Enzymes in the Mercapturic Acid Pathway for Isothiocyanate Metabolism

EnzymeStep in Pathway
Glutathione S-Transferases (GSTs)Catalyzes the initial conjugation of the isothiocyanate with glutathione.
γ-GlutamyltransferaseRemoves the glutamic acid residue from the glutathione conjugate.
DipeptidaseRemoves the glycine residue from the cysteinylglycine conjugate.
N-AcetyltransferaseAdds an acetyl group to the cysteine conjugate to form the final mercapturic acid.

In Vitro Metabolic Studies of Isothiocyanates Using Cellular and Subcellular Systems

In vitro metabolic studies are fundamental for elucidating the biotransformation of xenobiotics, including isothiocyanates. These studies typically utilize cellular and subcellular systems to model the metabolic processes that occur in vivo.

Cellular Systems:

Hepatocytes, the primary cells of the liver, are considered the gold standard for in vitro metabolism studies due to their comprehensive enzymatic machinery. nih.gov When exposed to isothiocyanates, hepatocytes have been shown to efficiently carry out the conjugation with glutathione and the subsequent steps of the mercapturic acid pathway. nih.gov For instance, studies using rat hepatocytes have demonstrated the rapid metabolism of various ITCs.

Cancer cell lines, such as human breast cancer cells (MCF-7) and hepatocellular carcinoma cells (HepG2), are also widely used to investigate the metabolism and biological activities of isothiocyanates. nih.govnih.gov These studies have shown that, similar to hepatocytes, cancer cells can metabolize ITCs via the mercapturic acid pathway. The formation of ITC-glutathione and ITC-N-acetylcysteine conjugates has been observed in these cell lines following treatment with various ITCs. nih.gov

Subcellular Systems:

Liver microsomes and cytosol are the two main subcellular fractions used in metabolism studies. Microsomes contain the majority of the cytochrome P450 (CYP450) enzymes, which are responsible for phase I oxidative metabolism. While the primary metabolic route for ITCs is conjugation (Phase II), some studies suggest that CYP450 enzymes may play a minor role in the metabolism of certain ITCs, potentially through oxidation of the side chain. frontiersin.org For a compound like this compound, the hydroxyl group on the pentyl chain could be a potential site for such oxidative metabolism.

The cytosolic fraction contains various soluble enzymes, including glutathione S-transferases (GSTs). frontiersin.org Incubations of isothiocyanates with liver cytosol in the presence of glutathione as a co-factor directly demonstrate the formation of glutathione conjugates, confirming the first step of the mercapturic acid pathway.

A summary of common in vitro systems used for studying isothiocyanate metabolism is presented in the table below.

In Vitro SystemKey Metabolic ActivityRelevance to Isothiocyanate Metabolism
Hepatocytes Comprehensive Phase I and Phase II metabolismGold standard for studying the complete mercapturic acid pathway.
Cancer Cell Lines Variable metabolic capacity, model for target tissue metabolismUseful for studying metabolism in the context of biological activity.
Liver Microsomes Primarily Phase I (CYP450) metabolismInvestigates potential for oxidative metabolism of the ITC side chain.
Liver Cytosol Primarily Phase II (e.g., GST) metabolismDirectly demonstrates glutathione conjugation of isothiocyanates.

Investigating the Distribution and Interconversion of Isothiocyanate Metabolites in Biological Systems

Following absorption and metabolism, isothiocyanate metabolites are distributed throughout the body. Animal studies have provided significant insights into the tissue distribution of various ITCs. For example, after oral administration of allyl-isothiocyanate (AITC) to rats, its metabolites were found to be distributed in most organs and tissues, with the highest concentrations generally observed in tissues with a rich blood supply. plos.org The liver and kidneys are major sites of accumulation, which is consistent with their central role in metabolism and excretion. nih.gov

Studies with other isothiocyanates, such as sulforaphane (B1684495), have shown that their metabolites can be detected in various tissues including the bladder, liver, kidney, plasma, and skin. nih.gov The accumulation of ITC metabolites in the bladder is of particular interest, as this is the site of urine storage before excretion, leading to direct exposure of the bladder epithelium to these compounds. nih.gov

An interesting aspect of isothiocyanate biotransformation is the potential for interconversion between different ITC forms. A notable example is the in vivo reduction of sulforaphane to erucin (B1671059), its sulfide (B99878) analog. nih.gov This interconversion has been observed in both animal models and humans. nih.govresearchgate.net The ratio of sulforaphane to erucin metabolites has been found to be tissue-dependent, with erucin being the predominant form in the liver, bladder, and kidney of mice, even when only sulforaphane was administered. nih.gov This suggests that specific tissues possess the enzymatic machinery to perform this reduction. While not directly studied for this compound, the possibility of in vivo modifications to its hydroxyl group or other parts of the molecule cannot be ruled out and would warrant further investigation.

The following table summarizes the observed distribution of isothiocyanate metabolites in various biological tissues based on preclinical studies of common isothiocyanates.

TissueRelative Concentration of ITC MetabolitesKey Observations
Liver HighPrimary site of metabolism (glutathione conjugation). nih.gov
Kidney HighInvolved in the final step of mercapturic acid synthesis and excretion. nih.gov
Bladder HighAccumulation due to urinary excretion. nih.gov
Plasma ModerateRepresents the transport of metabolites throughout the body. nih.gov
Skin Low to ModerateIndicates systemic distribution. nih.gov
Lung Low to ModerateA potential target tissue for ITC activity.

Cellular and Molecular Mechanisms of Action of 5 Hydroxypentyl Isothiocyanate

Electrophilic Nature of Isothiocyanates and Their Interaction with Nucleophilic Sites

Isothiocyanates (ITCs), including 5-Hydroxypentyl isothiocyanate, are characterized by the electrophilic carbon atom within the isothiocyanate group. This inherent reactivity allows them to form covalent bonds with nucleophilic sites on cellular macromolecules, most notably proteins. nih.govnih.gov This ability to covalently modify proteins is a cornerstone of their biological activity, leading to alterations in protein function and the modulation of cellular signaling pathways. nih.gov

The primary targets for the electrophilic action of isothiocyanates within the cell are the sulfhydryl groups (-SH) of cysteine residues in proteins. nih.gov The sulfur atom in the sulfhydryl group acts as a potent nucleophile, readily attacking the electrophilic carbon of the isothiocyanate. This reaction results in the formation of a dithiocarbamate (B8719985) adduct, a stable covalent bond that can significantly alter the protein's structure and function. nih.gov While specific studies on this compound are limited, the general mechanism for ITCs suggests that this covalent modification is a key initial step in its cellular activity.

Regulation of Cell Cycle Progression by Isothiocyanates

A significant body of research on various isothiocyanates has demonstrated their ability to interfere with the normal progression of the cell cycle, a fundamental process that governs cell division. nih.govnih.gov This disruption can halt the proliferation of cells and is a key aspect of the biological effects of this class of compounds.

Studies on a range of isothiocyanates have consistently shown that they can induce cell cycle arrest, most commonly at the G2/M phase. nih.govnih.gov The G2/M checkpoint is a critical control point that ensures a cell is ready for mitosis. By arresting cells at this stage, isothiocyanates prevent them from dividing. For instance, studies on other ITCs have shown a time- and dose-dependent accumulation of cells in the G2/M phase following treatment. nih.gov While direct evidence for this compound is not extensively detailed in the available literature, the established pattern for the isothiocyanate class suggests a similar mode of action.

Isothiocyanate Affected Cell Cycle Phase Cell Line
Allyl-ITC (AITC)G2/MHL-60
Benzyl-ITC (BITC)G2/MHuman T leukemia Jurkat cells
Phenethyl-ITC (PEITC)G2/MHuman malignant melanoma A375.S2 cells

This table presents data on cell cycle arrest induced by various isothiocyanates in different cell lines, illustrating a common mechanism of action for this class of compounds.

The molecular machinery that drives the cell cycle is complex, involving a family of proteins called cyclins and their associated cyclin-dependent kinases (CDKs). The activity of these cyclin-CDK complexes is essential for the transitions between different phases of the cell cycle. Research on isothiocyanates has indicated that they can modulate the expression and activity of these key regulatory proteins. For example, some isothiocyanates have been shown to affect the expression of cyclin B1, a critical regulator of the G2/M transition. nih.gov The perturbation of these regulatory molecules is a likely mechanism by which isothiocyanates, and by extension this compound, induce cell cycle arrest.

Induction of Programmed Cell Death Mechanisms

In addition to halting cell cycle progression, isothiocyanates are potent inducers of programmed cell death, or apoptosis. nih.govfrontiersin.org This is a controlled, energy-dependent process that is essential for normal tissue homeostasis and for the elimination of damaged or unwanted cells. The ability of isothiocyanates to trigger apoptosis is a central element of their biological impact.

The induction of apoptosis by isothiocyanates often involves the intrinsic or mitochondrial pathway. nih.govnih.gov This pathway is initiated by cellular stress and is characterized by changes in the mitochondrial membrane potential and the release of pro-apoptotic factors from the mitochondria into the cytoplasm. Studies on phenethyl isothiocyanate (PEITC), a well-researched ITC, have shown that it can induce the expression of the pro-apoptotic protein Bax and inhibit the anti-apoptotic protein Bcl-2. nih.gov This shift in the Bax/Bcl-2 ratio leads to the permeabilization of the mitochondrial outer membrane, resulting in the release of cytochrome c.

Apoptosis Induction Pathways

Isothiocyanates are well-documented inducers of apoptosis, or programmed cell death, in various cancer cell lines. The general mechanisms involve both the intrinsic and extrinsic apoptotic pathways. Isothiocyanates have been shown to trigger the mitochondrial pathway by altering the balance of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, leading to the release of cytochrome c and subsequent activation of caspases, such as caspase-9 and the executioner caspase-3 nih.govnih.gov. Furthermore, some isothiocyanates can upregulate the expression of death receptors like DR5, initiating the extrinsic apoptotic cascade involving caspase-8 nih.gov.

However, specific studies detailing the precise apoptotic induction pathways activated by this compound are currently limited. While it is plausible that it shares these general mechanisms with other isothiocyanates, further research is required to elucidate the specific molecular players and pathways it modulates to induce apoptosis.

Modulation of Autophagy in Cellular Responses

Autophagy is a cellular self-degradation process that can either promote cell survival or contribute to cell death, depending on the cellular context and the nature of the stimulus. Many isothiocyanates have been identified as modulators of autophagy nih.govnih.gov. They can induce autophagy, a process characterized by the formation of autophagosomes that engulf cellular components for degradation. This induction is often linked to the modulation of key signaling pathways such as the AMPK-mTORC1-S6K1 axis nih.govnih.gov.

Impact on Microtubule Dynamics and Tubulin Polymerization Inhibition

Microtubules, dynamic polymers of α- and β-tubulin, are essential for various cellular processes, including cell division, making them a key target for anticancer agents nih.gov.

Evaluation of this compound's Activity as a Tubulin Polymerization Inhibitor

In a study evaluating a range of isothiocyanates for their ability to inhibit tubulin polymerization, this compound was found to exhibit low activity. At a concentration of 25 µM, its inhibitory effect on tubulin polymerization did not exceed 20% nih.gov. This suggests that direct inhibition of tubulin polymerization is not a primary mechanism of action for this particular isothiocyanate.

Table 1: Tubulin Polymerization Inhibition by Various Isothiocyanates (at 25 µM)

CompoundInhibition of Tubulin PolymerizationReference
Ethyl isothiocyanate< 20% nih.gov
This compound< 20% nih.gov
4-Methoxyphenyl isothiocyanate< 20% nih.gov
6-(Isothiocyanatohexyl)diphenylphosphino oxide< 20% nih.gov
Phenethyl isothiocyanate (PEITC)41.2% nih.gov
Benzyl (B1604629) isothiocyanate (BITC)67.8% nih.gov
3,4-Dimethoxybenzyl isothiocyanate> 85% nih.gov
(S)-Methyl 2,6-diisothiocyanatohexanoate> 85% nih.gov
1,4-Diisothiocyanato butane> 85% nih.gov

Correlation between Tubulin Inhibition and Cellular Responses

For many potent isothiocyanates, there is a significant correlation between their ability to inhibit tubulin polymerization and the induction of cell cycle arrest, typically in the G2/M phase nih.gov. However, given the low tubulin polymerization inhibitory activity of this compound, it is unlikely that its cellular effects are primarily mediated through the disruption of microtubule dynamics. This suggests that other molecular targets and signaling pathways are more significant in its biological activity.

Modulation of Key Regulatory Signaling Pathways

Isothiocyanates are known to interact with and modulate a variety of critical signaling pathways that regulate cellular responses to stress, proliferation, and survival.

Effects on Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) Pathway

The Nuclear Factor Erythroid 2-Related Factor 2 (Nrf2) pathway is a primary cellular defense mechanism against oxidative stress. Under normal conditions, Nrf2 is kept inactive in the cytoplasm by its repressor, Keap1. Many isothiocyanates are potent activators of the Nrf2 pathway researchgate.net. They can covalently modify cysteine residues on Keap1, leading to the release and nuclear translocation of Nrf2. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter regions of various cytoprotective genes, inducing their expression researchgate.net.

While this is a well-established mechanism for many isothiocyanates, specific research detailing the interaction of this compound with the Nrf2 pathway is not yet available. Investigating its ability to activate Nrf2 and induce the expression of downstream target genes would be a critical step in fully understanding its cellular and molecular mechanisms of action.

Regulation of Nuclear Factor-kappa B (NF-κB) Signaling

The NF-κB family of transcription factors are critical regulators of inflammatory responses, cell proliferation, and survival. nih.gov The aberrant activation of the NF-κB signaling pathway is implicated in the pathogenesis of numerous chronic inflammatory diseases and various types of cancer. The inhibitory effects of isothiocyanates on this pathway are a key area of interest in chemoprevention research.

The canonical NF-κB signaling cascade is initiated by various stimuli, such as inflammatory cytokines or bacterial lipopolysaccharides (LPS). This leads to the activation of the IκB kinase (IKK) complex, which is composed of IKKα, IKKβ, and the regulatory subunit NEMO. Activated IKK then phosphorylates the inhibitory protein IκBα, targeting it for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα releases the NF-κB heterodimer, most commonly p65/p50, which is then free to translocate from the cytoplasm to the nucleus. Once in the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of pro-inflammatory and pro-survival genes.

Research on a range of synthetic isothiocyanates indicates a multi-level inhibition of this pathway. It is plausible that this compound exerts its regulatory effects on NF-κB signaling through a similar mechanism, which includes:

Inhibition of IKK Phosphorylation: Studies have demonstrated that various ITCs can suppress the phosphorylation of the IKKα/β subunits. nih.gov This action is a critical upstream event, as the prevention of IKK activation halts the entire downstream signaling cascade.

Stabilization of IκBα: By inhibiting IKK activity, ITCs prevent the phosphorylation and subsequent degradation of IκBα. nih.gov This results in the continued sequestration of NF-κB in the cytoplasm, thereby inhibiting its function as a nuclear transcription factor.

Decreased Nuclear Translocation of p65: The stabilization of IκBα directly leads to a reduction in the amount of the p65 subunit of NF-κB that can translocate to the nucleus. nih.gov This has been observed through immunoblotting of nuclear fractions in cells treated with various ITCs.

While direct experimental data for this compound is not available, the inhibitory potency of other isothiocyanates on NF-κB has been quantified. For instance, a compound identified as ITC-5 (methyl-3-isothiocyanatopropionate) has been classified as a strong NF-κB inhibitor.

Research Findings on NF-κB Inhibitory Activities of Various Isothiocyanates

Compound Name Abbreviation NF-κB Inhibitory Activity (IC50) Classification
3,4-methylenedioxybenzyl isothiocyanate ITC-10 3.58 ± 2.30 μM Strong Inhibitor
methyl-3-isothiocyanatopropionate ITC-5 8.03 ± 1.03 μM Strong Inhibitor
tetrahydrofurfuryl isothiocyanate ITC-4 8.05 ± 1.70 μM Strong Inhibitor
3-morpholinopropyl isothiocyanate ITC-8 16.20 ± 6.18 μM Strong Inhibitor
Data for this compound is not available in the cited literature.

The data presented in the table, derived from studies on other synthetic isothiocyanates, underscore the potential of this class of compounds to potently inhibit the NF-κB signaling pathway. nih.gov The structural characteristics of these compounds, such as the presence of specific functional groups, appear to influence their inhibitory efficacy. nih.gov It is reasonable to hypothesize that this compound would also exhibit inhibitory activity, though its specific potency remains to be determined through direct experimental investigation.

Research on the Biological Activities: Antimicrobial and Antifungal Effects of Isothiocyanates

Spectrum of Antimicrobial Activity of Isothiocyanates Against Bacteria and Fungi

Isothiocyanates have demonstrated a broad spectrum of activity against a variety of microorganisms, including both bacteria and fungi. nih.gov Studies have shown that different ITCs can inhibit the growth of foodborne pathogens, spoilage microorganisms, and human pathogens. nih.govdoaj.org The antimicrobial spectrum can vary depending on the specific isothiocyanate and the target microorganism. Generally, Gram-negative bacteria have been reported to be more sensitive to isothiocyanates than Gram-positive bacteria. frontiersin.org Aromatic isothiocyanates, such as benzyl (B1604629) isothiocyanate (BITC) and phenethyl isothiocyanate (PEITC), are often found to be more potent antimicrobial agents than aliphatic ITCs. jmb.or.krnih.gov

The antifungal activity of isothiocyanates has also been documented against a range of fungi, including plant pathogens and species of clinical relevance like Candida albicans. nih.govmdpi.com

Antimicrobial Spectrum of Common Isothiocyanates

Isothiocyanate Target Microorganisms Reference
Allyl Isothiocyanate (AITC) Escherichia coli O157:H7, Salmonella Montevideo, Listeria monocytogenes nih.gov
Benzyl Isothiocyanate (BITC) Methicillin-resistant Staphylococcus aureus (MRSA), Campylobacter jejuni frontiersin.orgmdpi.com
Phenethyl Isothiocyanate (PEITC) E. coli, Pseudomonas aeruginosa, S. aureus, L. monocytogenes nih.gov

No specific data is available for the antimicrobial or antifungal spectrum of 5-Hydroxypentyl isothiocyanate.

Proposed Mechanisms of Antimicrobial Action

The antimicrobial mechanisms of isothiocyanates are multifaceted and not fully elucidated, but several key modes of action have been proposed.

Several isothiocyanates are believed to exert their antimicrobial effect by damaging the cell membranes of bacteria and fungi. nih.gov This disruption can lead to increased membrane permeability, leakage of essential intracellular components such as ions and metabolites, and ultimately, cell death. nih.gov For example, studies on allyl isothiocyanate (AITC) and phenethyl isothiocyanate (PEITC) have shown that they can compromise the cytoplasmic membrane integrity of bacteria like E. coli, L. monocytogenes, P. aeruginosa, and S. aureus. nih.gov

Isothiocyanates have been reported to interfere with microbial respiration. foodandnutritionjournal.org They can reduce oxygen consumption and depolarize the mitochondrial membrane in microbial cells, which disrupts the production of ATP, the cell's primary energy currency. foodandnutritionjournal.orgresearchgate.net This impairment of cellular energy metabolism can inhibit microbial growth and viability.

The electrophilic nature of the isothiocyanate group (–N=C=S) allows it to react with nucleophiles, particularly the thiol groups of cysteine residues in proteins and enzymes. frontiersin.org This reaction can lead to the formation of dithiocarbamates, causing protein denaturation and inactivation of essential enzymes. frontiersin.org Enzymes involved in crucial cellular processes like respiration and metabolism are potential targets. For instance, AITC has been shown to inhibit thioredoxin reductase and acetate (B1210297) kinase in E. coli O157:H7. nih.gov

Specific mechanistic studies on this compound have not been reported.

Structure-Activity Relationships in Hydroxylated Isothiocyanates for Antimicrobial Efficacy

The chemical structure of an isothiocyanate plays a crucial role in its antimicrobial activity. jmb.or.krnih.gov Key structural features that influence efficacy include the nature of the side chain (aliphatic vs. aromatic), the length of the carbon chain, and the presence of functional groups. jmb.or.krnih.govjmb.or.kr

Generally, aromatic ITCs (e.g., BITC, PEITC) and indolyl ITCs exhibit higher antimicrobial activity compared to aliphatic ITCs. frontiersin.orgjmb.or.kr Within aliphatic ITCs, factors such as chain length and the presence of specific functional groups can modulate activity. For instance, shorter chain aliphatic ITCs like iberin (B1674146) have shown higher antimicrobial potential against certain pathogens compared to longer-chain counterparts like sulforaphane (B1684495). nih.govjmb.or.kr

The presence of a hydroxyl group, as in this compound, can influence the polarity and reactivity of the molecule. A study on synthetic hydroxy isothiocyanates noted an effect on the antimicrobial action of aminoglycoside antibiotics, suggesting that the hydroxyl group can modulate biological activity. semanticscholar.org However, a systematic investigation into how hydroxylation of aliphatic isothiocyanates specifically impacts their antimicrobial efficacy is not well-documented.

A detailed structure-activity relationship for this compound concerning its antimicrobial efficacy has not been established in the scientific literature.

Investigation of Synergistic Antimicrobial Effects with Other Agents

There is growing interest in the potential for isothiocyanates to act synergistically with other antimicrobial agents, which could enhance efficacy and potentially reduce the required doses of conventional antibiotics. Studies have shown that certain isothiocyanates can enhance the activity of antibiotics against resistant bacteria. For example, the combination of phenethyl isothiocyanate and auranofin was more effective against S. aureus than either compound alone. nih.gov Another study demonstrated a synergistic antimicrobial effect between benzyl isothiocyanate and resveratrol (B1683913) against S. aureus. nih.gov

There are no available studies investigating the synergistic antimicrobial effects of this compound with other agents.

Analytical Methodologies for the Characterization and Quantification of 5 Hydroxypentyl Isothiocyanate in Research

Extraction Techniques for Isothiocyanates from Complex Matrices

The effective extraction and isolation of ITCs are paramount for their subsequent analysis. nih.gov The choice of an optimal extraction method is crucial for maximizing the recovery of these bioactive compounds. nih.gov However, a universal extraction procedure for all ITCs is not feasible due to variations in their physical properties, including polarity, volatility, and stability. nih.gov The process often begins with the enzymatic hydrolysis of precursor glucosinolates, which is activated by plant tissue disruption in the presence of water. mdpi.comnih.gov

Conventional solvent extraction, particularly liquid-liquid extraction, remains a widely used approach for isolating ITCs from aqueous mixtures following enzymatic hydrolysis. mdpi.comnih.govnih.gov This method involves partitioning the ITCs into an organic solvent in which they are more soluble.

The selection of the solvent is critical and is based on the polarity of the target ITC. Solvents of medium polarity are commonly employed. nih.gov

Dichloromethane (B109758) (CH₂Cl₂) : This is one of the most frequently used solvents for the extraction of various ITCs, including sulforaphane (B1684495). mdpi.comnih.gov

Ethyl Acetate (B1210297) : Another common solvent used for the extraction of ITCs like sulforaphane. nih.gov

n-Hexane : Often used for defatting samples, particularly seeds, before hydrolysis and for extracting more hydrophobic ITCs. mdpi.comnih.gov

Chloroform : Has also been utilized in some extraction protocols for ITCs. nih.gov

The general procedure involves incubating the homogenized plant material in water or a buffer solution to facilitate the complete enzymatic conversion of glucosinolates into ITCs. mdpi.commostwiedzy.pl Subsequently, the organic solvent is added to extract the ITCs from the aqueous phase. nih.govnih.gov For instance, in the analysis of phenethyl isothiocyanate from watercress, pulverized samples were suspended in a phosphate (B84403) buffer, followed by extraction with solvents like n-hexane. nih.gov

Table 1: Common Solvents for Conventional Extraction of Isothiocyanates
SolventTypical ApplicationReference
DichloromethaneGeneral extraction of various ITCs (e.g., sulforaphane) mdpi.comnih.gov
Ethyl AcetateExtraction of ITCs like sulforaphane nih.gov
n-HexaneDefatting of seed samples; extraction of hydrophobic ITCs mdpi.comnih.gov
ChloroformGeneral extraction of ITCs nih.gov

While conventional methods are effective, there is a growing interest in advanced and eco-friendly extraction techniques that offer advantages such as reduced solvent consumption, shorter extraction times, and improved efficiency. mdpi.comresearcher.life

Microwave-Assisted Extraction (MAE) : This technique uses microwave energy to heat the solvent and sample, accelerating the extraction of analytes. MAE has been successfully applied to extract sulforaphane from white cabbages, with key parameters including solvent choice, extraction time, and microwave power. academindex.com

Ultrasound-Assisted Extraction (UAE) : UAE employs acoustic cavitation to disrupt cell walls and enhance mass transfer, facilitating the release of target compounds. This method has been used to obtain extracts rich in isothiocyanates from cauliflower by-products. academindex.com

High Hydrostatic Pressure Processing (HPP) : Also known as High-Pressure Processing, this non-thermal technique can be used to enhance the formation and extraction of ITCs. For example, HPP has been shown to amplify the presence of allyl isothiocyanate in red cabbage. academindex.com

Pressurized Fluid Extraction (PFE) : This method, which can utilize supercritical fluids like CO₂, is a green alternative that is highly selective for isolating ITCs. PFE with supercritical CO₂ has been effectively used to recover phenethyl isothiocyanate from watercress. mdpi.com

Table 2: Advanced and Green Extraction Technologies for Isothiocyanates
TechnologyPrincipleExample ApplicationReference
Microwave-Assisted Extraction (MAE)Uses microwave energy for rapid heating of solvent and sample.Extraction of sulforaphane from white cabbage. academindex.com
Ultrasound-Assisted Extraction (UAE)Employs acoustic cavitation to disrupt cell walls and improve extraction.Extraction of ITCs from cauliflower by-products. academindex.com
High-Pressure Processing (HPP)Uses high pressure to enhance enzymatic reactions and extraction.Amplification of allyl isothiocyanate in red cabbage. academindex.com
Pressurized Fluid Extraction (PFE)Utilizes solvents at elevated temperature and pressure (e.g., supercritical CO₂).Recovery of phenethyl isothiocyanate from watercress. mdpi.com

Chromatographic Separation Techniques

Following extraction, chromatographic techniques are essential for separating 5-hydroxypentyl isothiocyanate from other compounds in the complex extract. High-performance liquid chromatography (HPLC) and gas chromatography (GC) are the two major analytical techniques employed for the qualitative and quantitative analysis of isothiocyanates. mdpi.comresearchgate.netresearchgate.net

HPLC is a primary technique for the analysis of a wide range of ITCs. mdpi.com Reversed-phase HPLC (RP-HPLC) is the most commonly adopted mode for separation. researchgate.netnih.gov However, the analysis of ITCs by HPLC presents several challenges. Many ITCs are poorly soluble in the aqueous mobile phases used in RP-HPLC, which can lead to their precipitation within the chromatographic system, impacting the accuracy of quantification. researchgate.netnih.gov Losses ranging from 5% to over 30% have been reported depending on the ITC and its concentration. researchgate.netnih.gov Furthermore, many ITCs lack a strong UV chromophore, which complicates their detection and can lead to low sensitivity. mdpi.comresearchgate.net

To overcome these limitations, several strategies have been developed:

Column Heating : Heating the HPLC column to temperatures around 60°C can significantly reduce the precipitation of ITCs by increasing their solubility in the mobile phase. This approach has been shown to reduce analyte losses by two to ten times compared to analysis at room temperature. researchgate.netnih.gov

Derivatization : To improve detection and chromatographic behavior, ITCs can be derivatized prior to HPLC analysis. This involves reacting the ITC with a reagent to form a more stable and easily detectable product. mdpi.com

Cyclocondensation with 1,2-benzenedithiol (B97157) : This highly selective reaction is used for the determination of total ITC content. mdpi.com

Reaction with N-acetyl-L-cysteine (NAC) : This method forms dithiocarbamates, which are stable and can be readily analyzed by HPLC-DAD or HPLC-MS. mostwiedzy.placs.org This derivatization allows for the ionization of ITCs while keeping their core structure intact. acs.org

Gas chromatography is an excellent separation technique for the identification and determination of volatile organic compounds, making it well-suited for the analysis of many ITCs. mdpi.comresearchgate.net GC is often coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) for the determination of sulforaphane and other ITCs in various cruciferous vegetables. mdpi.com

A key consideration in GC analysis is the thermolability of some ITCs. mdpi.com Thermal degradation can occur in the high-temperature environment of the GC injector, potentially leading to inaccurate quantification. mdpi.com For instance, the thermal degradation of sulforaphane to 3-butenyl isothiocyanate has been observed under certain conditions. mdpi.com

The typical workflow for GC analysis involves extracting the hydrolyzed products with a solvent like dichloromethane (CH₂Cl₂). mdpi.com The analysis itself is performed on a capillary column, with the oven temperature programmed to separate compounds based on their boiling points. tandfonline.comscispace.comnih.gov For example, a common temperature program might start at 60°C and increase to 200-280°C. tandfonline.comscispace.comnih.gov

Mass Spectrometry (MS) Detection and Identification

Mass spectrometry, particularly when coupled with chromatographic separation (GC-MS and LC-MS), is a powerful tool for the definitive identification and sensitive quantification of isothiocyanates. mdpi.com

GC-MS is widely employed for the analysis of volatile ITCs. mdpi.comtandfonline.com After separation by the GC column, the compounds enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, or "fingerprint," that allows for the identification of the compound by comparison with spectral libraries. tandfonline.comnih.gov

LC-MS has become indispensable for the analysis of a broader range of ITCs, including those that are less volatile or thermally unstable. mdpi.com It is also used for analyzing ITC metabolites in biological fluids. mdpi.com The use of derivatization, such as with N-acetyl-L-cysteine, can enhance the ionization of ITCs for MS detection. mostwiedzy.placs.org Different ionization sources can be used depending on the analyte's properties:

Electrospray Ionization (ESI) : A soft ionization technique suitable for polar and thermally labile molecules. It is often used for the analysis of derivatized ITCs and their metabolites. acs.orghkbu.edu.hk

Atmospheric-Pressure Chemical Ionization (APCI) : This technique is better suited for less polar compounds that are not as easily ionized by ESI. APCI has been found to be more suitable than ESI for the ionization of phenethyl isothiocyanate. nih.gov

High-resolution mass spectrometry (HRMS) offers enhanced sensitivity and precision, allowing for the simultaneous and accurate determination of ITCs and related compounds, often without the need for a derivatization step. mdpi.com Tandem mass spectrometry (MS/MS) provides even greater selectivity and is used for quantitative studies, where specific precursor-to-product ion transitions are monitored. hkbu.edu.hknih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS) and Ultra-High-Performance Liquid Chromatography-Mass Spectrometry (UHPLC-MS)

Liquid chromatography coupled with mass spectrometry (LC-MS) and its more advanced counterpart, ultra-high-performance liquid chromatography-mass spectrometry (UHPLC-MS), are powerful and widely used techniques for the separation, detection, and quantification of isothiocyanates, including this compound. nih.govnih.gov These methods offer high sensitivity and selectivity, which are essential for analyzing complex samples.

UHPLC-MS is particularly advantageous due to its use of smaller particle size columns, which results in higher resolution, improved peak shapes, and faster analysis times compared to conventional HPLC. nih.gov For the analysis of this compound, a reversed-phase chromatographic approach is typically employed, utilizing a C18 column to separate the analyte from other components in the sample matrix.

The mobile phase composition is a critical parameter that is optimized to achieve efficient separation. A typical mobile phase for the analysis of moderately polar compounds like this compound would consist of a gradient mixture of water and an organic solvent, such as acetonitrile (B52724) or methanol, often with the addition of a small percentage of formic acid to improve peak shape and ionization efficiency.

Mass spectrometric detection is commonly achieved using electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI). ESI is often preferred for polar and thermally labile compounds. In the positive ion mode, this compound is expected to be detected as the protonated molecule [M+H]⁺. For quantitative analysis, tandem mass spectrometry (MS/MS) is employed in multiple reaction monitoring (MRM) mode, which provides excellent specificity and sensitivity by monitoring a specific precursor ion to product ion transition.

Table 1: Illustrative UHPLC-MS/MS Parameters for the Quantification of this compound

ParameterValue
Chromatography System UHPLC System
Column C18, 1.7 µm, 2.1 x 100 mm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B in 5 min
Flow Rate 0.4 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Ionization Source Electrospray Ionization (ESI), Positive Mode
Precursor Ion (m/z) [M+H]⁺
Product Ion (m/z) Specific fragment ion
Collision Energy Optimized for the specific transition

Note: The values presented in this table are illustrative and would require optimization for a specific instrument and application.

Application of High-Resolution Mass Spectrometry for Structural Elucidation

High-resolution mass spectrometry (HRMS) is an indispensable tool for the structural elucidation of unknown compounds and for the confirmation of the identity of known compounds like this compound. Instruments such as Quadrupole Time-of-Flight (Q-TOF) and Orbitrap mass spectrometers provide high mass accuracy and resolution, allowing for the determination of the elemental composition of a molecule and its fragments.

In the context of this compound, HRMS can be used to:

Confirm the molecular formula: By measuring the accurate mass of the protonated molecule [M+H]⁺, the elemental composition can be determined with a high degree of confidence, typically with a mass error of less than 5 ppm.

Elucidate fragmentation pathways: Tandem HRMS (MS/MS) experiments provide high-resolution fragmentation spectra. The accurate masses of the fragment ions help in proposing their elemental compositions and, consequently, in elucidating the fragmentation pathways of the parent molecule. This information provides structural confirmation.

For this compound, characteristic fragmentation would be expected to involve the isothiocyanate group and the alkyl chain. Common fragmentation pathways for isothiocyanates can include cleavage of the C-N bond and rearrangements. The presence of the hydroxyl group in this compound would also lead to characteristic neutral losses, such as the loss of a water molecule (H₂O).

Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound

IonCalculated m/zPredicted Elemental Composition
[M+H]⁺146.0791C₆H₁₂NOS⁺
[M+H-H₂O]⁺128.0685C₆H₁₀NS⁺
[M+H-NCS]⁺87.0804C₅H₁₁O⁺

Note: These are predicted values. Actual experimental values may vary slightly.

Derivatization Strategies for Enhanced Detection and Quantification of Isothiocyanates

Due to the chemical nature of the isothiocyanate group, which can lead to instability and poor chromatographic performance in some instances, derivatization is a frequently employed strategy to improve the analytical characteristics of these compounds. Derivatization can enhance detection by introducing a chromophore or a more readily ionizable group, and it can also improve the stability and chromatographic retention of the analyte. mostwiedzy.plresearchgate.net

Several derivatization reagents are commonly used for isothiocyanates. Two of the most prominent strategies involve reaction with thiols, such as N-acetyl-L-cysteine (NAC), and cyclocondensation reactions with reagents like 1,2-benzenedithiol. nih.govnih.gov

Derivatization with N-acetyl-L-cysteine (NAC):

Isothiocyanates react with the thiol group of NAC to form a stable dithiocarbamate (B8719985) derivative. nih.gov This reaction mimics the first step of isothiocyanate metabolism in vivo. The resulting NAC conjugate is typically more polar and less volatile than the parent isothiocyanate, which can be advantageous for reversed-phase liquid chromatography. Furthermore, the NAC derivative often exhibits improved ionization efficiency in ESI-MS. The reaction is typically carried out by incubating the sample with an excess of NAC in a buffered solution. nih.gov

Cyclocondensation with 1,2-benzenedithiol:

This method involves the reaction of the isothiocyanate with 1,2-benzenedithiol to form a stable and highly chromophoric derivative, 1,3-benzodithiole-2-thione. mostwiedzy.pl This derivative can be readily detected by UV-Vis spectrophotometry or by HPLC with UV detection. This method is often used for the quantification of total isothiocyanates in a sample, as the derivative is common to all isothiocyanates. However, when coupled with a separation technique like HPLC, it can also be used for the quantification of individual isothiocyanates.

Table 3: Comparison of Derivatization Strategies for Isothiocyanate Analysis

Derivatization ReagentReaction ProductAdvantagesConsiderations
N-acetyl-L-cysteine (NAC) DithiocarbamateImproved stability and ionization for LC-MS, mimics biological conjugation. nih.govReaction conditions (pH, temperature, time) need optimization. nih.gov
1,2-benzenedithiol 1,3-benzodithiole-2-thioneStrong UV absorbance for HPLC-UV detection, can be used for total ITC quantification. mostwiedzy.plThe reaction can be less specific and may react with other thiocarbonyl compounds. mostwiedzy.pl

Future Research Directions and Unexplored Areas for 5 Hydroxypentyl Isothiocyanate

Comprehensive Elucidation of Specific Glucosinolate Precursors and Biosynthetic Pathways for Hydroxylated Isothiocyanates

The biosynthesis of all isothiocyanates begins with glucosinolates, which are derived from amino acids. ruhr-uni-bochum.denih.gov For aliphatic glucosinolates, this process involves an initial chain elongation phase of a precursor amino acid, followed by the formation of the core glucosinolate structure. nih.govresearchgate.net While methionine is the established precursor for many aliphatic glucosinolates, the precise biosynthetic pathway leading to hydroxylated side chains, such as that in 5-Hydroxypentyl Isothiocyanate, is not well defined.

Future research must focus on identifying the specific chain-elongated amino acid that serves as the direct precursor to 5-hydroxy-pentyl glucosinolate. A significant gap in current knowledge is the specific enzymatic step responsible for the hydroxylation of the alkyl side chain. It is hypothesized that a cytochrome P450 monooxygenase or a related hydroxylase catalyzes this reaction, but the specific enzyme has not been identified. Future investigations should employ genetic and biochemical approaches in plants known to produce these compounds to isolate and characterize the enzymes involved. Elucidating this pathway is crucial for understanding the regulation of its production in plants and for potential biotechnological applications to enhance its yield in crops.

Key Unanswered Questions for Future Research:

What is the specific, chain-elongated methionine derivative that serves as the immediate precursor?

Which specific enzymes (e.g., hydroxylases, monooxygenases) are responsible for the side-chain hydroxylation?

At what stage of the biosynthetic pathway does the hydroxylation occur?

In-Depth Analysis of Metabolite Identification and Quantification in Diverse Biological Systems

Upon ingestion, isothiocyanates are known to be metabolized through the mercapturic acid pathway, beginning with conjugation to glutathione (B108866). oregonstate.edu However, the complete metabolic profile of this compound, particularly how the hydroxyl group influences its absorption, distribution, metabolism, and excretion (ADME), is unknown. The presence of the hydroxyl moiety provides a potential site for phase I metabolism (e.g., oxidation to an aldehyde or carboxylic acid) or phase II conjugation (e.g., glucuronidation or sulfation), in addition to the isothiocyanate group's reaction with glutathione.

A critical area for future research is the comprehensive identification and quantification of its metabolites in various biological matrices, including plasma, urine, and target tissues. nih.govnih.gov This requires the development of targeted metabolomics approaches using high-sensitivity liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov A significant challenge is the lack of authentic analytical standards for its predicted metabolites. mdpi.com Therefore, future efforts must include the chemical synthesis of these potential metabolites to serve as standards for unambiguous identification and accurate quantification. Understanding the metabolic fate of this compound is fundamental to assessing its bioavailability and correlating its systemic exposure with its biological effects.

Detailed Mechanistic Investigations of Cellular Responses at Varied Concentrations

Many phytochemicals, including isothiocyanates like sulforaphane (B1684495) and allyl isothiocyanate, exhibit biphasic or hormetic dose-response effects, where low concentrations may elicit a protective or stimulatory response, while high concentrations induce cytotoxicity. mdpi.com Whether this compound follows this pattern is a crucial question for its potential therapeutic application. The hydroxyl group may alter its chemical reactivity and interaction with cellular targets, potentially leading to unique biological outcomes compared to its non-hydroxylated counterparts.

Future research should conduct detailed dose-response studies across a wide concentration range in various human cell lines, including both cancerous and non-malignant cells. These studies should aim to identify the precise molecular mechanisms that are activated at different concentrations. Key areas of investigation include the compound's effect on:

Cell Viability and Apoptosis: Determining the concentrations that induce cell cycle arrest and programmed cell death. frontiersin.org

Oxidative Stress Pathways: Quantifying the activation of the Nrf2 signaling pathway, a key regulator of antioxidant responses. foodandnutritionjournal.org

Inflammatory Signaling: Investigating the modulation of inflammatory pathways such as NF-κB. foodandnutritionjournal.org

Understanding these concentration-dependent effects is essential for defining the compound's bioactivity and identifying a potential therapeutic window.

Exploration of Intercompound Interactions and Synergistic Bioactivities

In a typical dietary context, this compound is consumed along with a complex mixture of other phytochemicals, including other isothiocyanates, indoles, and polyphenols. researchgate.net There is growing evidence that the biological effects of these compounds can be significantly enhanced through synergistic interactions. frontiersin.orgnih.gov For instance, combinations of different isothiocyanates or isothiocyanates with compounds like curcumin have shown greater anti-inflammatory and anti-cancer effects than the individual compounds alone. researchgate.net

A promising avenue for future research is to investigate the potential synergistic bioactivities of this compound when combined with other dietary compounds. Studies should be designed to systematically evaluate its interactions with other well-characterized isothiocyanates (e.g., sulforaphane, phenethyl isothiocyanate) and other classes of phytochemicals. Using quantitative methods to determine a combination index (CI) will be critical to distinguish between synergistic, additive, and antagonistic effects. Elucidating the molecular basis for any observed synergy could lead to the development of potent, multi-component dietary strategies for health promotion. frontiersin.org

Potential Combinations for Synergy Studies:

Compound Class Specific Examples Potential Enhanced Effect
Other Isothiocyanates Sulforaphane, Phenethyl Isothiocyanate (PEITC), Allyl Isothiocyanate (AITC) Anti-cancer, Anti-inflammatory nih.govresearchgate.net
Polyphenols Curcumin, Genistein, Quercetin Antiproliferative, Antioxidant frontiersin.orgresearchgate.net

Development of Novel Analytical Approaches for Trace Level Detection and Real-Time Monitoring

The analysis of isothiocyanates presents significant challenges due to their high reactivity, low volatility, and instability. researchgate.netmdpi.com Current analytical methods often rely on time-consuming extraction and derivatization steps followed by chromatographic separation. mostwiedzy.pl These approaches may not be suitable for detecting trace levels of this compound and its metabolites in complex biological samples or for monitoring its dynamics in real-time.

Future research should focus on the development of novel analytical technologies to overcome these limitations. This includes:

Advanced Mass Spectrometry: Utilizing ultra-high-performance liquid chromatography coupled with high-resolution mass spectrometry (UHPLC-HRMS) to enable sensitive and specific detection without the need for derivatization. mdpi.com

Selective Sorbent Materials: Creating molecularly imprinted polymers (MIPs) or other selective sorbents for the specific solid-phase extraction (SPE) and concentration of this compound from complex matrices.

Biosensor Technology: Designing and fabricating electrochemical or optical biosensors for the real-time, in-situ monitoring of the compound in cellular systems or biofluids. This would provide unprecedented insight into its cellular uptake, trafficking, and target engagement.

Innovations in analytical chemistry are imperative to advance our understanding of this promising but understudied isothiocyanate.

Q & A

Basic Research Questions

Q. What established methodologies are recommended for synthesizing 5-Hydroxypentyl isothiocyanate, and how can purity be ensured?

  • Methodological Answer : Synthesis typically involves reacting cycloalkanecarbonyl chlorides with ammonium isothiocyanate in an acetonitrile medium, followed by regioselective nucleophilic addition reactions . Purity is validated using nuclear magnetic resonance (NMR), high-performance liquid chromatography (HPLC), and mass spectrometry. Reproducibility requires strict adherence to stoichiometric ratios and inert atmospheric conditions. Detailed protocols should align with guidelines for reporting novel compound synthesis, including characterization data in supplementary materials .

Q. What analytical techniques are critical for characterizing this compound and its derivatives?

  • Methodological Answer : Structural elucidation relies on NMR (¹H, ¹³C) for functional group identification, infrared (IR) spectroscopy for isothiocyanate (-NCS) bond confirmation, and HPLC for purity assessment. For stability studies, thermogravimetric analysis (TGA) and accelerated degradation under varying pH/temperature conditions are recommended. Data interpretation must distinguish between parent compounds and degradation products, referencing spectral libraries and control experiments .

Q. How should researchers design experiments to assess the compound’s acute toxicity in vitro?

  • Methodological Answer : Use cell-based assays (e.g., MTT or LDH release in hepatocytes) with dose-response curves to determine IC₅₀ values. Include positive controls (e.g., known cytotoxins) and account for solvent interference (e.g., DMSO). Follow OECD guidelines for pre-clinical toxicity screening, documenting cell viability, apoptosis markers, and oxidative stress responses .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported toxicity profiles of this compound?

  • Methodological Answer : Discrepancies may arise from variations in experimental models (e.g., cell lines vs. primary cells) or exposure durations. Conduct meta-analyses using PRISMA guidelines to compare studies, focusing on confounders like solvent choice and endpoint measurements. Validate findings through independent replication and cross-reference regulatory databases (e.g., IARC, NTP) to contextualize carcinogenicity or sensitization risks .

Q. What strategies are effective for evaluating the ecological impact of this compound when environmental toxicity data are limited?

  • Methodological Answer : Employ predictive models (e.g., QSAR) or read-across approaches using structurally similar isothiocyanates. Conduct microcosm studies to assess biodegradation pathways and bioaccumulation potential in soil/water systems. Prioritize OECD 301/302 tests for aerobic/anaerobic degradation and use LC-MS/MS to quantify residual metabolites .

Q. How can metabolite identification studies (e.g., Cumyl-PINACA N-(5-hydroxypentyl) metabolite) inform pharmacological mechanisms?

  • Methodological Answer : Use in vitro hepatic microsomal assays or recombinant CYP450 enzymes to identify phase I metabolites. Pair with high-resolution mass spectrometry (HRMS) and molecular networking for structural annotation. Compare metabolite bioactivity (e.g., receptor binding assays) to parent compounds, referencing pharmacokinetic parameters like clearance and half-life .

Q. What frameworks (e.g., PICOT) are optimal for formulating research questions on the compound’s bioactivity in non-interventional studies?

  • Methodological Answer : Apply the PICOT template: P opulation (e.g., specific cell types), I ntervention (exposure concentration), C omparator (untreated/vehicle controls), O utcome (e.g., apoptosis rate), and T iming (exposure duration). This ensures alignment with pharmacoepidemiological guidelines, facilitating hypothesis-driven designs and minimizing bias in observational data .

Methodological Considerations

  • Data Analysis : Use multivariate statistics (e.g., ANOVA with post-hoc tests) to address confounding variables. For contradictory results, apply sensitivity analyses or Bayesian frameworks to quantify uncertainty .
  • Ethical Reporting : Disclose limitations (e.g., in vitro-to-in vivo extrapolation uncertainties) and adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) for data sharing .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.